molecular formula C21H18O11 B12321728 (2S,3S,4S,5R)-6-[4-(5,7-Dihydroxy-4-oxochromen-3-yl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

(2S,3S,4S,5R)-6-[4-(5,7-Dihydroxy-4-oxochromen-3-yl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Cat. No.: B12321728
M. Wt: 446.4 g/mol
InChI Key: NHEBJNCJBWUPCK-UHFFFAOYSA-N
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Description

(2S,3S,4S,5R)-6-[4-(5,7-Dihydroxy-4-oxochromen-3-yl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a chromenyl moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S,4S,5R)-6-[4-(5,7-Dihydroxy-4-oxochromen-3-yl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid typically involves multiple steps, including the formation of the chromenyl moiety and the subsequent attachment of the phenoxy and trihydroxyoxane groups. Common synthetic routes may involve:

    Formation of the Chromenyl Moiety: This step often involves the cyclization of suitable precursors under acidic or basic conditions.

    Attachment of the Phenoxy Group: This can be achieved through nucleophilic substitution reactions.

    Formation of the Trihydroxyoxane Ring: This step may involve the use of protecting groups to ensure selective reactions at specific hydroxyl sites.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

(2S,3S,4S,5R)-6-[4-(5,7-Dihydroxy-4-oxochromen-3-yl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The chromenyl moiety can be reduced to form dihydro derivatives.

    Substitution: The phenoxy group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of carboxylic acids or ketones, while reduction of the chromenyl moiety can yield dihydro derivatives.

Scientific Research Applications

(2S,3S,4S,5R)-6-[4-(5,7-Dihydroxy-4-oxochromen-3-yl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s potential biological activities, such as antioxidant and anti-inflammatory properties, are of interest.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: The compound can be used in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3S,4S,5R)-5-(4-Hydroxyphenyl)-3,4,5-trihydroxyoxane-2-carboxylic acid
  • (2S,3S,4S,5R)-6-[4-(4-Hydroxyphenyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Uniqueness

What sets (2S,3S,4S,5R)-6-[4-(5,7-Dihydroxy-4-oxochromen-3-yl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid apart from similar compounds is its unique combination of hydroxyl groups and the chromenyl moiety

Properties

Molecular Formula

C21H18O11

Molecular Weight

446.4 g/mol

IUPAC Name

6-[4-(5,7-dihydroxy-4-oxochromen-3-yl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C21H18O11/c22-9-5-12(23)14-13(6-9)30-7-11(15(14)24)8-1-3-10(4-2-8)31-21-18(27)16(25)17(26)19(32-21)20(28)29/h1-7,16-19,21-23,25-27H,(H,28,29)

InChI Key

NHEBJNCJBWUPCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O

Origin of Product

United States

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